![molecular formula C14H23N5 B11730517 1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730517.png)
1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a complex organic compound featuring a pyrazole ring structure
Métodos De Preparación
The synthesis of 1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of ethyl and methyl groups through alkylation reactions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
1-Ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparación Con Compuestos Similares
1-Ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-ethyl-3-methylimidazolium tetrafluoroborate: Known for its use in ionic liquids.
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: Commonly used as a coupling agent in peptide synthesis. The unique structural features and reactivity of this compound make it distinct from these similar compounds.
Propiedades
Fórmula molecular |
C14H23N5 |
|---|---|
Peso molecular |
261.37 g/mol |
Nombre IUPAC |
1-ethyl-3-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-5-7-19-13(8-11(3)16-19)9-15-14-10-18(6-2)17-12(14)4/h8,10,15H,5-7,9H2,1-4H3 |
Clave InChI |
XSJASJNUUUSLHI-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=CC(=N1)C)CNC2=CN(N=C2C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


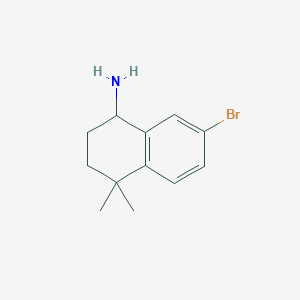
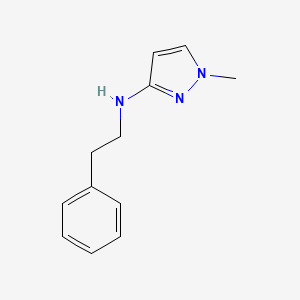
![N-(3-chloro-4-methylphenyl)-2-[(Z)-N'-hydroxycarbamimidoyl]acetamide](/img/structure/B11730451.png)
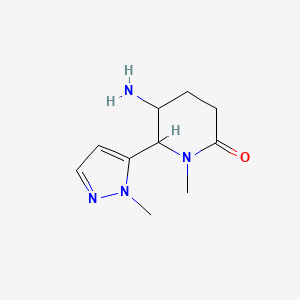
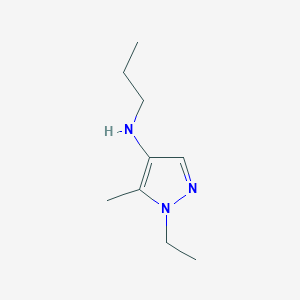
![4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11730475.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730499.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730510.png)
![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11730515.png)
![5-[Benzyl(methyl)amino]-2-pentanone](/img/structure/B11730519.png)
![3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11730528.png)
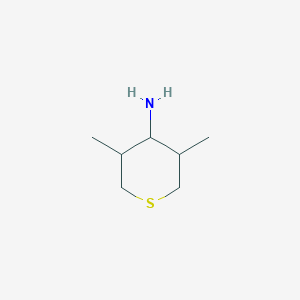
![Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11730531.png)
![1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11730533.png)
